Troparil

Catalog No.
S599919
CAS No.
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

Product Name

Troparil

IUPAC Name

methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3

InChI Key

OMBOXYLBBHNWHL-UHFFFAOYSA-N

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Troparil, chemically known as (+)-2β-Carbomethoxy-3β-phenyltropane, is a synthetic stimulant drug that functions primarily as a dopamine reuptake inhibitor. It is derived from methylecgonidine and belongs to the phenyltropane class of compounds. Troparil is noted for its high potency in inhibiting dopamine reuptake—several times more potent than cocaine—while exhibiting lower efficacy as a serotonin reuptake inhibitor. The compound's structure features a phenyl ring directly connected to the tropane ring via a non-hydrolyzable carbon-carbon bond, which contributes to its prolonged duration of action and reduced cardiotoxicity compared to cocaine .

  • Hydrolysis: The ester group in Troparil can be hydrolyzed under acidic or basic conditions, yielding a carboxylic acid and an alcohol.
  • Hydroxylation: Hydroxylation may occur on either the tropane or phenyl ring, resulting in hydroxylated derivatives.
  • Demethylation: The methyl group on the nitrogen atom can be removed through demethylation reactions, leading to various derivatives.

These reactions are essential for understanding Troparil's chemical behavior and its potential modifications for research and therapeutic applications.

Troparil exhibits potent stimulant effects due to its action on the dopamine transporter (DAT). By inhibiting DAT, Troparil increases dopamine levels in the synaptic cleft, which is critical for studies related to neuropharmacology and behavioral science. Research indicates that Troparil is more effective than amphetamine in stimulating nervous activity while being less toxic . Its unique pharmacological profile makes it a valuable tool in scientific research aimed at understanding dopamine's role in various neurological conditions.

The synthesis of Troparil involves the reaction of methylecgonidine with phenylmagnesium bromide. This process includes several steps, such as:

  • Formation of a carbon-carbon bond between the phenyl group and the tropane structure.
  • Careful control of reaction conditions, including temperature and reagent concentrations, to ensure high yields and purity of the final product.

The complexity of this synthesis contributes to the limited availability of Troparil, as it requires specific reagents and conditions that may not be easily accessible for illicit production .

Troparil has several applications in scientific research:

  • Dopamine Transporter Studies: It is extensively used to study the distribution and function of dopamine transporters in both human and animal models .
  • Alternative to Cocaine: Due to its similar effects but lower legal restrictions, Troparil serves as an alternative in animal studies where cocaine might otherwise be used .
  • Radiolabeling: Radiolabeled forms of Troparil are utilized in neuroimaging studies to visualize dopamine transporter activity in vivo.

These applications underscore Troparil's importance in pharmacological research.

Troparil shares structural similarities with several other compounds within the phenyltropane class. Notable comparisons include:

Compound NameChemical StructurePotency as Dopamine Reuptake InhibitorUnique Features
CocaineStructure similarHighLocal anesthetic properties; significant abuse potential
WIN 35428Similar phenyltropane structureModerateLess potent than Troparil; used for similar research purposes
MethylecgonidinePrecursorVariablePrecursor to Troparil; less studied
β-CPTIdentical structureComparableSlightly different pharmacokinetics

Troparil's unique combination of high potency and reduced cardiotoxicity distinguishes it from these similar compounds, making it particularly valuable in research settings where safety and efficacy are paramount .

XLogP3

2.6

Wikipedia

Troparil

Dates

Modify: 2023-07-20

Explore Compound Types